Product packaging for Isobutyryl coenzyme A lithium salt(Cat. No.:CAS No. 103404-95-1)

Isobutyryl coenzyme A lithium salt

Cat. No.: B019553
CAS No.: 103404-95-1
M. Wt: 844.6 g/mol
InChI Key: PGPHNCUNIGLUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobutyryl coenzyme A lithium salt is a useful research compound. Its molecular formula is C25H41LiN7O17P3S and its molecular weight is 844.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41LiN7O17P3S B019553 Isobutyryl coenzyme A lithium salt CAS No. 103404-95-1

Properties

InChI

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHNCUNIGLUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585182
Record name PUBCHEM_16219499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-95-1
Record name PUBCHEM_16219499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Significance As a Metabolic Intermediate

Isobutyryl-CoA is a key intermediate in the catabolism of the essential branched-chain amino acid, valine. caymanchem.comwikipedia.orgontosight.airesearchgate.netontosight.ai The breakdown of valine generates isobutyryl-CoA, which then enters further metabolic pathways. researchgate.netoup.com Its concentration in cells can be influenced by the availability of valine. researchgate.net Beyond amino acid metabolism, isobutyryl-CoA is also connected to the metabolism of fatty acids. researchgate.netoup.comhmdb.caasm.org It is recognized as a metabolite in a variety of organisms, including humans, mice, and bacteria such as Escherichia coli. nih.gov

The endogenous production of isobutyryl-CoA from valine catabolism highlights its importance in core metabolic processes. oup.com Furthermore, exogenous sources like isobutyrate can be converted within the cell to isobutyryl-CoA, demonstrating the molecule's integration into cellular acyl-CoA pools. researchgate.netoup.com This dual origin underscores its versatile role as a metabolic hub, linking the degradation pathways of amino acids and the metabolism of short-chain fatty acids.

Metabolic Pathways Involving Isobutyryl Coenzyme a

Chemical Synthesis

The chemical synthesis of acyl-CoA thioesters like isobutyryl-CoA typically involves the activation of the corresponding carboxylic acid (isobutyric acid) and its subsequent reaction with the free sulfhydryl group of coenzyme A. researchgate.net Common methods for activating the carboxylic acid include conversion to an acid chloride or a mixed anhydride. researchgate.net However, these chemical ligation methods can suffer from drawbacks such as the high cost of coenzyme A as a starting material and the need for laborious purification steps, often involving high-performance liquid chromatography (HPLC). nih.gov

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical synthesis. Acyl-CoA synthetases (or ligases) catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A. nih.gov Chemoenzymatic approaches have also been developed, combining chemical synthesis steps with enzymatic reactions to produce acyl-CoAs. nih.gov For instance, a promiscuous acyl-CoA synthetase can be used to couple isobutyric acid to coenzyme A.

Analytical Methods

High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and analysis of isobutyryl coenzyme A. psu.edu It allows for the separation of different CoA species from a mixture. psu.edu More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for the quantification of isobutyryl-CoA and its metabolites in biological samples. mdpi.comnih.govnih.gov This method is particularly useful in newborn screening for metabolic disorders where the separation of isomeric compounds like butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) is crucial. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of coenzyme A derivatives. 1H NMR can be used to identify and quantify CoA and its esters, like acetyl-CoA, in tissue extracts. nih.gov Although the complexity of the coenzyme A spectrum can be challenging, specific proton signals can be assigned to the isobutyryl moiety.

Mass spectrometry provides detailed information about the molecular weight and fragmentation pattern of isobutyryl coenzyme A. mdpi.com The fragmentation pattern can be used to confirm the identity of the compound.

Enzymology and Mechanistic Studies of Isobutyryl Coenzyme A Interacting Enzymes

Isobutyryl-CoA Dehydrogenase (IBDH; ACAD8; EC 1.3.8.5)

Isobutyryl-CoA dehydrogenase (IBDH), encoded by the ACAD8 gene, is a mitochondrial flavoprotein that plays a crucial role in the catabolism of the branched-chain amino acid valine. nih.govmedlineplus.gov It belongs to the acyl-CoA dehydrogenase (ACAD) family of enzymes, which are characterized by their catalysis of α,β-dehydrogenation of acyl-CoA esters. nih.gov Structurally, IBDH is a homotetramer, with each subunit comprising an N-terminal alpha-helical domain, a medial beta-strand domain, and a C-terminal alpha-helical domain. nih.gov

The catalytic function of IBDH is the conversion of isobutyryl-CoA to methacrylyl-CoA. nih.govmedlineplus.gov The reaction mechanism is an α,β-dehydrogenation, a common feature among acyl-CoA dehydrogenases. nih.gov This process is initiated by a proton abstraction from the α-carbon of the isobutyryl-CoA substrate. researchgate.net Structural and functional studies have identified a specific glutamate (B1630785) residue, Glu-376, as the catalytic base responsible for this proton abstraction. nih.govnih.gov Following proton removal, a hydride is transferred from the β-carbon to the enzyme's non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net

IBDH exhibits a high degree of substrate specificity. Its primary substrate is isobutyryl-CoA, which is derived from the metabolism of valine. nih.govuniprot.org The enzyme's structure features a shorter and wider substrate-binding cavity compared to short-chain acyl-CoA dehydrogenase (SCAD), which allows for the optimal binding of the branched-chain isobutyryl-CoA substrate. nih.govnih.gov While its maximal activity is towards isobutyryl-CoA, the enzyme shows some, albeit significantly lower, activity with other substrates. uniprot.org These include (2S)-2-methylbutanoyl-CoA (an intermediate in isoleucine catabolism) and n-propionyl-CoA. nih.govuniprot.org Purified recombinant IBDH has been shown to be virtually inactive towards n-butyryl-CoA and isovaleryl-CoA. nih.govnih.gov

The enzymatic efficiency of IBDH has been quantified through kinetic studies, revealing its preference for isobutyryl-CoA. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat) represents the turnover number. A higher kcat/Kₘ value indicates greater catalytic efficiency.

Kinetic Parameters of Human Isobutyryl-CoA Dehydrogenase (IBDH) for Various Substrates
SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (μM⁻¹s⁻¹)Source
Isobutyryl-CoA (2-methylpropanoyl-CoA)2.62.00.8 nih.govuniprot.org
(2S)-2-Methylbutanoyl-CoA184.10.23 nih.govuniprot.org
n-Propionyl-CoA240.830.04 nih.govuniprot.org

The catalytic activity of IBDH is critically dependent on the presence of a non-covalently bound flavin adenine dinucleotide (FAD) cofactor in each subunit. nih.govwikipedia.org FAD acts as the electron acceptor during the dehydrogenation of the acyl-CoA substrate, being reduced to FADH₂ in the process. wikipedia.org The electrons are subsequently transferred to the electron-transferring flavoprotein (ETF). nih.gov

The pH of the mitochondrial matrix environment also influences IBDH activity. Studies on homologous short-, medium-, and long-chain acyl-CoA dehydrogenases (SCAD, MCAD, and LCAD) have shown that their enzymatic activities are significantly influenced by pH. researchgate.net These enzymes exhibit low activity at pH levels below 7, with a substantial increase (up to 20-fold) observed at more alkaline pH values (pH ≥ 9). researchgate.net The activity/pH profiles for these related enzymes reflect apparent pK values ranging from 7.8 to 8.7. researchgate.net Given the high degree of structural and functional conservation among ACADs, a similar alkaline pH optimum is expected for IBDH.

While not directly participating in the catalytic steps of proton abstraction or hydride transfer, cysteine residues play a role in the function and stability of acyl-CoA dehydrogenases. Studies on highly homologous short-, medium-, and long-chain acyl-CoA dehydrogenases from rat liver mitochondria have identified a single essential cysteine residue per subunit. This residue is situated in the vicinity of the FAD- and substrate-binding sites within the enzyme's active center. Although it is essential, it does not appear to be directly involved in binding the FAD cofactor. The inactivation of these enzymes by sulfhydryl-modifying reagents is prevented when the substrate is bound, suggesting that the substrate protects this critical cysteine residue. This indicates that the cysteine residue is important for maintaining the structural integrity of the active site required for catalysis.

Isobutyryl-CoA Mutase (ICM)

Isobutyryl-CoA mutase (ICM; EC 5.4.99.13) is an enzyme that catalyzes a carbon skeleton rearrangement, a chemically challenging type of isomerization reaction. nih.govontosight.ai It is a member of the coenzyme B₁₂-dependent isomerase family. ontosight.ai The systematic name for this enzyme is 2-methylpropanoyl-CoA CoA-carbonylmutase. wikipedia.org

Isobutyryl-CoA mutase catalyzes the reversible interconversion of isobutyryl-CoA (2-methylpropanoyl-CoA) to n-butyryl-CoA. nih.govontosight.aiwikipedia.org This reaction is a key step in certain metabolic pathways, including the catabolism of valine and the biosynthesis of some polyketide antibiotics in bacteria like Streptomyces. ontosight.airesearchgate.net

Coenzyme B12-Dependency and Radical Mechanisms

A key enzyme in the metabolism of isobutyryl-CoA is isobutyryl-CoA mutase (ICM), which catalyzes the isomerization of isobutyryl-CoA to n-butyryl-CoA. wikipedia.orgnih.gov This reaction is a carbon skeleton rearrangement crucial for the catabolism of valine and other branched-chain amino acids. ontosight.ai ICM belongs to the family of coenzyme B12-dependent isomerases. wikipedia.orgontosight.ai These enzymes utilize adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor to perform chemically challenging rearrangement reactions. nih.gov

The catalytic mechanism of ICM involves radical chemistry. ontosight.ainih.gov The process is initiated by the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor, which generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. wikipedia.orggenome.jp This radical then abstracts a hydrogen atom from the substrate, isobutyryl-CoA, creating a substrate radical. wikipedia.org This intermediate undergoes rearrangement, and the process is terminated by the return of a hydrogen atom from the 5'-deoxyadenosine, reforming the product and the 5'-deoxyadenosyl radical. Finally, the radical recombines with cob(II)alamin to regenerate the AdoCbl cofactor. genome.jp This radical-based mechanism is a hallmark of AdoCbl-dependent isomerases. nih.gov However, the enzyme is susceptible to inactivation if the 5'-deoxyadenosyl radical is lost, a process that can be repaired by other cellular machinery. genome.jpnih.gov

Substrate Specificity and Conformational Changes

Acyl-CoA mutases, including ICM, must precisely control their substrates to prevent unwanted side reactions with the radical intermediates. nih.gov The substrate specificity of these enzymes is a subject of ongoing research. For instance, an ICM variant known as IcmF has been shown to catalyze the interconversion of isovaleryl-CoA and pivalyl-CoA, although with lower efficiency than its primary reaction. nih.govnih.gov

Structural studies of IcmF, a natural fusion protein variant of ICM, in complex with various acyl-CoA substrates have provided significant insights into the determinants of substrate specificity. nih.gov The enzyme's active site is designed to accommodate the aliphatic acyl chains of its substrates. nih.gov Crystal structures reveal that the binding of the substrate, such as isobutyryl-CoA, occurs within a TIM barrel domain of the enzyme. nih.gov

Histone Acetyltransferases (HATs) with Isobutyryltransferase Activity

Identification of p300 and HAT1 Activity

Lysine (B10760008) isobutyrylation (Kibu) has been identified as a novel post-translational modification on histones, distinct from the previously known straight-chain butyrylation. nih.gov The donor for this modification is isobutyryl-CoA, which is derived from the catabolism of valine and the oxidation of branched-chain fatty acids. nih.gov

Several histone acetyltransferases (HATs) have been found to possess lysine isobutyryltransferase activity in vitro. nih.gov Among these, the transcriptional co-activator p300 and histone acetyltransferase 1 (HAT1) have been specifically identified as enzymes capable of catalyzing this reaction. nih.govresearchgate.net Experimental evidence, including transfection and western blot analyses, has demonstrated that p300 plays a role in regulating the levels of histone isobutyrylation within the cell. nih.gov While p300 is known for its broad substrate specificity, HAT1, a type B histone acetyltransferase, is also capable of this non-canonical activity. nih.govwikipedia.org

Mechanistic Insights into HAT-Catalyzed Isobutyrylation

The p300 HAT domain has a larger acyl-CoA binding pocket compared to HAT1, which accounts for its ability to utilize a diverse range of acyl-CoA molecules, including the bulkier isobutyryl-CoA. researchgate.net Modeling studies of isobutyryl-CoA within the crystal structure of p300 further support its observed isobutyryltransferase activity. researchgate.net The catalytic mechanism for isobutyrylation by these HATs is proposed to follow the general mechanism for acetylation, involving the deprotonation of the lysine's ε-amino group, which then acts as a nucleophile to attack the carbonyl carbon of the thioester bond in isobutyryl-CoA. nih.gov

Other Related Enzymes

Short-Chain Acyl-CoA Synthetases (ACS) in Isobutyryl-CoA Formation

The formation of isobutyryl-CoA is a critical prerequisite for its role in both metabolism and histone modification. Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of acyl-CoA thioesters from fatty acids and coenzyme A. nih.govnih.gov While the primary source of isobutyryl-CoA is the catabolism of valine, the direct synthesis from isobutyrate by an ACS is also a potential pathway. nih.gov

The family of short-chain acyl-CoA synthetases is responsible for activating short-chain fatty acids. nih.gov However, the specificity of these enzymes varies. For example, extensive in vitro experiments have shown that acetyl-CoA synthetase 2 (ACSS2), a key enzyme in producing nucleocytosolic acetyl-CoA from acetate, is unable to generate longer-chain acyl-CoAs like butyryl-CoA and crotonyl-CoA. nih.govnih.gov This suggests that other, more specific short-chain acyl-CoA synthetases are responsible for the synthesis of these molecules. nih.gov While a specific isobutyryl-CoA synthetase has been identified in some organisms, such as Pseudomonas chlororaphis, further research is needed to fully characterize the enzymes responsible for isobutyryl-CoA synthesis from isobutyrate in mammals and other organisms. acs.org

Acyl-CoA Thioesterases (ACOT) and Isobutyryl-CoA Metabolism

Acyl-CoA thioesterases (ACOTs) are a diverse group of enzymes that catalyze the hydrolysis of acyl-CoA molecules into a free fatty acid and coenzyme A (CoASH). nih.govebi.ac.uk This activity allows them to regulate the intracellular pools of acyl-CoAs, free fatty acids, and CoASH, thereby influencing various metabolic pathways. nih.govebi.ac.uk ACOTs are found in different cellular compartments, including the mitochondria, peroxisomes, and cytosol. nih.gov There are multiple families of thioesterase enzymes, classified based on sequence similarity, with each family exhibiting distinct substrate specificities and cellular roles. nih.gov

One of the key mitochondrial ACOTs involved in the metabolism of short-chain acyl-CoAs is Acyl-CoA Thioesterase 9 (ACOT9). nih.gov ACOT9 displays a broad substrate specificity with activity towards short-, medium-, and long-chain acyl-CoAs. nih.gov Notably, kinetic studies of mouse ACOT9 have revealed that it exhibits a high maximal velocity (Vmax) with isobutyryl-CoA, indicating it can efficiently hydrolyze this particular substrate. nih.gov This suggests a significant role for ACOT9 in modulating the levels of isobutyryl-CoA within the mitochondria. nih.gov The enzyme also efficiently hydrolyzes other short-chain acyl-CoAs, such as propionyl-CoA. nih.gov The activity of ACOT9 is subject to regulation by the mitochondrial metabolic state, as it is strongly inhibited by NADH and CoASH. nih.gov This regulatory mechanism suggests that ACOT9 activity is responsive to the energy status of the cell. nih.gov

The ability of ACOT9 to act on a range of substrates, including those derived from both fatty acid and amino acid catabolism, suggests it may serve as a crucial link between these metabolic pathways. nih.gov By hydrolyzing isobutyryl-CoA, which is a product of valine catabolism, ACOT9 can influence the flux of intermediates derived from branched-chain amino acids. nih.govnih.gov

Table 1: Substrate Specificity of Mouse Acyl-CoA Thioesterase 9 (ACOT9)
SubstrateRelative VmaxPrimary Metabolic Origin
Propionyl-CoAHighAmino Acid & Fatty Acid Catabolism
Isobutyryl-CoAHighValine Catabolism
Saturated Long-Chain Acyl-CoAsHigh Kcat/KmFatty Acid Metabolism
This table summarizes the kinetic properties of mouse ACOT9 with various acyl-CoA substrates, highlighting its efficiency in hydrolyzing short-chain and branched-chain acyl-CoAs. Data sourced from kinetic characterization studies of recombinant ACOT9. nih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex

The branched-chain α-keto acid dehydrogenase (BCKD) complex is a large, multi-enzyme complex located on the inner mitochondrial membrane. wikipedia.org It plays a critical and irreversible role in the catabolism of the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. nih.govwikipedia.org The BCKD complex catalyzes the oxidative decarboxylation of the branched-chain α-keto acids (BCKAs) that are formed from the transamination of the BCAAs. nih.govontosight.ai

The BCKD complex is composed of three catalytic components:

E1 (α-ketoacid dehydrogenase): A heterotetramer (α2β2) that utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor to decarboxylate the α-keto acid. wikipedia.org

E2 (dihydrolipoyl transacylase): A homo-24-meric core that contains a lipoyl-bearing domain. It catalyzes the transfer of the acyl group from the TPP-bound intermediate to the lipoyl moiety and subsequently to coenzyme A. wikipedia.orgnih.gov The flexible lipoyl domain is crucial for shuttling intermediates between the active sites of the E1, E2, and E3 subunits. wikipedia.org

E3 (dihydrolipoamide dehydrogenase): A homodimer that is a flavoprotein. It reoxidizes the reduced lipoyl moiety of the E2 subunit, transferring the electrons to FAD and then to NAD+ to form NADH. nih.govwikipedia.org

The intricate, multi-step mechanism of the BCKD complex ensures the efficient conversion of BCKAs. The process begins with the decarboxylation of the α-keto acid by the E1 subunit. The resulting intermediate is then oxidized and transferred to the lipoyl arm of the E2 subunit. The acyl group is subsequently transferred to Coenzyme A, forming the acyl-CoA product, such as isobutyryl-CoA. Finally, the E3 subunit regenerates the oxidized form of the lipoyl arm, completing the catalytic cycle. wikipedia.org

Kinetic studies, including product inhibition experiments, have shown that the reaction mechanism of the BCKD complex is consistent with a three-site ping-pong mechanism. nih.gov For instance, NADH is a competitive inhibitor with respect to NAD+, and the acyl-CoA product (e.g., isovaleryl-CoA) is competitive with respect to CoA. nih.gov

Table 2: Substrates and Products of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Reaction
Branched-Chain Amino Acid PrecursorBranched-Chain α-Keto Acid SubstrateAcyl-CoA Product
Valineα-KetoisovalerateIsobutyryl-CoA
Isoleucineα-Keto-β-methylvalerateα-Methylbutyryl-CoA
Leucineα-KetoisocaproateIsovaleryl-CoA
This table illustrates the specific substrates derived from branched-chain amino acids and their corresponding acyl-CoA products generated by the catalytic action of the BCKD complex. nih.govwikipedia.orgontosight.ai

Structural Biology of Isobutyryl Coenzyme A Binding Proteins

Crystal Structures of Isobutyryl-CoA Dehydrogenase (IBDH)

Isobutyryl-CoA dehydrogenase (IBDH), also known as ACAD8, is a mitochondrial flavoprotein that catalyzes the α,β-dehydrogenation of isobutyryl-CoA to methacrylyl-CoA, the third step in the valine catabolic pathway. nih.govwikipedia.orgontosight.ai Its structure has been resolved to high resolution, both with and without its substrate bound, offering a clear view of its functional architecture. nih.gov

An N-terminal α-helical domain.

A medial β-strand domain.

A C-terminal α-helical domain.

This multi-domain arrangement is crucial for both catalysis and the proper folding and stability of the enzyme. nih.gov The required cofactor, Flavin adenine (B156593) dinucleotide (FAD), is bound at the interface between the monomers that form a dimer. wikipedia.orgwikipedia.org

Table 1: Structural Features of Human Isobutyryl-CoA Dehydrogenase (IBDH)

Feature Description References
Quaternary Structure Homotetramer ("dimer of dimers") nih.govwikipedia.orgwikipedia.org
Domain Organization N-terminal α-helical domain nih.govwikipedia.org
Medial β-strand domain nih.govwikipedia.org
C-terminal α-helical domain nih.govwikipedia.org
Cofactor Flavin adenine dinucleotide (FAD) ontosight.aiwikipedia.orgwikipedia.org
Catalytic Reaction Isobutyryl-CoA → Methacrylyl-CoA nih.govuniprot.org

The architecture of the substrate-binding site is a key determinant of an enzyme's specificity. In IBDH, the crystal structure reveals a binding cavity that is specifically adapted for its branched-chain substrate, isobutyryl-CoA. nih.gov Compared to the binding pocket of short-chain acyl-CoA dehydrogenase (SCAD), the cavity in IBDH is shorter and wider. nih.gov This geometry provides an optimal fit for the isobutyryl-CoA substrate, facilitating its correct positioning relative to the FAD cofactor for dehydrogenation. nih.gov The binding of the substrate induces conformational changes in some of the residues that line the pocket. nih.gov

The catalytic mechanism of acyl-CoA dehydrogenases involves a conserved glutamate (B1630785) residue that acts as the catalytic base, abstracting a proton from the substrate. nih.govnih.gov In human IBDH, this critical role is performed by Glu-376 . nih.gov Its position relative to the C-2 and C-3 atoms of the bound product in the crystal structure confirms its function as the catalytic base responsible for initiating the dehydrogenation reaction. nih.gov

Another significant residue in the active site is Leu-375 . In most other acyl-CoA dehydrogenases, this position is occupied by a conserved tyrosine or phenylalanine, which helps to define one side of the binding cavity. nih.gov The substitution to a leucine (B10760876) in IBDH contributes to the unique shape of its substrate-binding pocket, accommodating the branched structure of isobutyryl-CoA while preventing the binding of other substrates like isovaleryl-CoA. nih.gov

For instance, while IBDH possesses a shorter and wider cavity ideal for isobutyryl-CoA, the binding site of IVD undergoes a "dramatic lateral expansion" to accommodate its larger, branched substrate, isovaleryl-CoA. nih.gov This expansion is not observed in IBDH. Furthermore, the substitution of a bulky aromatic residue (tyrosine or phenylalanine) with Leu-375 in IBDH is a key structural difference that helps define its specificity. nih.gov These variations highlight how evolution has fine-tuned the basic ACAD scaffold for specialized roles in the metabolism of different fatty acids and amino acids. researchgate.netresearchgate.net

Structural Analysis of Isobutyryl-CoA Mutase (ICM) and Variants

Isobutyryl-CoA mutase (ICM) is an enzyme that catalyzes the reversible isomerization of isobutyryl-CoA into n-butyryl-CoA. wikipedia.orgnih.gov This carbon skeleton rearrangement is a chemically challenging reaction that requires the use of an adenosylcobalamin (a form of vitamin B12) cofactor. wikipedia.orgnih.govnih.gov

Significant structural understanding of ICM comes from the study of IcmF, a naturally occurring fusion protein variant. nih.govnih.gov IcmF proteins are misannotated in some databases as methylmalonyl-CoA mutases but have been shown to possess ICM activity. nih.gov These fusion proteins provide a more stable subject for crystallographic studies. nih.govnih.gov

The crystal structures of IcmF reveal that it is composed of three distinct domains fused into a single polypeptide chain: nih.gov

N-terminal Domain: This region binds the adenosylcobalamin (AdoCbl) cofactor and is homologous to the small subunit (IcmB) of the traditional, non-fused ICM enzyme. nih.gov

Middle Domain: This is a P-loop GTPase domain that functions as a chaperone, similar to MeaB which assists methylmalonyl-CoA mutase. This domain is thought to aid in cofactor delivery and the proper assembly of the active enzyme. nih.govuniprot.org

C-terminal Domain: This part is homologous to the large, catalytic subunit (IcmA) of ICM and contains the substrate-binding site. nih.gov

Crystal structures of IcmF from Thermus thermophilus in complex with AdoCbl and four different acyl-CoA substrates, including isobutyryl-CoA, show the substrate threaded through a (β/α)8-barrel, also known as a TIM barrel. nih.gov The active site is meticulously designed to accommodate the aliphatic acyl chain of the substrate, with specific residues identified as determinants of substrate specificity. nih.govnih.gov The binding of isobutyryl-CoA positions it for the radical-based rearrangement reaction initiated by the AdoCbl cofactor. wikipedia.orgnih.gov

Table 2: Domain Structure of IcmF Fusion Protein

Domain Homology Function References
N-terminal Domain IcmB (small ICM subunit) Binds adenosylcobalamin (AdoCbl) cofactor nih.gov
Middle Domain MeaB (chaperone) P-loop GTPase; likely assists in cofactor delivery and holoenzyme assembly nih.govuniprot.org
C-terminal Domain IcmA (large ICM subunit) Catalytic domain; contains substrate-binding TIM barrel nih.govnih.gov

Coenzyme B12 Cofactor Binding

Acyl-CoA mutases represent a class of adenosylcobalamin (AdoCbl, a form of coenzyme B12)-dependent radical enzymes that catalyze carbon skeleton rearrangements. nih.gov These enzymes are crucial in both primary and secondary metabolism. nih.gov The reactivity of coenzyme B12 is centered on its unique cobalt-carbon bond, which can undergo homolysis to generate a free radical, initiating the catalytic cycle. nih.gov

In adenosylcobalamin-dependent enzymes like isobutyryl-CoA mutase, the B12 cofactor is essential for the catalysis of chemically challenging isomerization reactions. nih.gov The enzyme facilitates a massive acceleration (a trillion-fold) of the homolytic cleavage of the cofactor's Co-C bond to generate radical intermediates. researchgate.net Structural studies of enzymes such as methylmalonyl-CoA mutase, a related B12-dependent enzyme, show that a histidine residue from the protein coordinates the cobalt atom of the cofactor. nih.gov This interaction is a key feature of the binding motif. nih.gov

Crystal structures of IcmF, a variant of isobutyryl-CoA mutase, in complex with the AdoCbl cofactor have provided significant insights. nih.gov These structures show how the enzyme precisely positions the substrate relative to the cofactor to control the radical intermediates generated during catalysis. nih.gov The G-protein domain found in some mutase variants, like IcmF, interacts with both the B12-binding and substrate-binding domains, suggesting a role in regulating the catalytic activity. nih.gov

Active Site Design and Substrate Accommodation

The ability of enzymes to distinguish between various acyl-CoA substrates is determined by the specific architecture of their active sites. Structural studies of isobutyryl-CoA binding proteins have elucidated the features that enable the accommodation of its branched-chain structure.

Isobutyryl-CoA Mutase (IcmF): Crystal structures of the IcmF variant with different acyl-CoA substrates demonstrate how the active site is specifically designed to accommodate the aliphatic acyl chains. nih.gov These structures reveal the molecular determinants of substrate specificity, which can be altered with minimal mutations. nih.govnih.gov For instance, mutating a single residue (F598A) in IcmF was shown to increase its catalytic efficiency for an unnatural substrate, isovaleryl-CoA, by ~17-fold while decreasing its native isobutyryl-CoA mutase activity. nih.gov This highlights how subtle changes in the active site can dramatically shift substrate preference. nih.gov The structures also suggest that a conformational change in the 5'-deoxyadenosyl group of the B12 cofactor may help initiate catalysis. nih.gov

EnzymePDB IDFunctionKey Active Site FeaturesReference
Isobutyryl-CoA Mutase (IcmF) N/AIsomerization of isobutyryl-CoA to n-butyryl-CoAAccommodates aliphatic acyl chains; precise substrate positioning relative to AdoCbl cofactor. nih.gov
Isobutyryl-CoA Dehydrogenase (IBD) 1RX0, 1RX2Dehydrogenation of isobutyryl-CoA to methacrylyl-CoAShorter, wider substrate-binding cavity; Leu-375 replaces a conserved Tyr/Phe; catalytic base Glu-376. nih.gov

Structural Insights into Histone Acetyltransferases in Complex with Isobutyryl-CoA

Lysine (B10760008) isobutyrylation has been identified as a novel histone post-translational modification (PTM), distinct from the more widely studied acetylation and n-butyrylation. nih.govnih.gov This modification, which involves the transfer of an isobutyryl group from isobutyryl-CoA, is catalyzed by certain histone acetyltransferases (HATs), demonstrating their promiscuous acyl-transferase activities. nih.govresearchgate.net Like acetylation, isobutyrylation neutralizes the positive charge of lysine, which can weaken histone-DNA interactions and lead to a more open, transcriptionally active chromatin state. nih.govyoutube.com

Histone Acetyltransferase 1 (HAT1): X-ray crystal structures of HAT1 in complex with isobutyryl-CoA have been resolved, providing atomic-level insight into how this enzyme catalyzes lysine isobutyrylation. nih.govnih.gov The structure reveals that HAT1 can accommodate isobutyryl-CoA in its active site without significant structural rearrangements compared to when it binds acetyl-CoA. researchgate.net The isobutyryl moiety fits into the acyl-CoA binding pocket, demonstrating the structural basis for HAT1's isobutyryltransferase activity observed in vitro. nih.govresearchgate.net

p300: The histone acetyltransferase p300 has also been shown to possess lysine isobutyryltransferase activity in vitro and to regulate cellular histone isobutyrylation levels. nih.govnih.gov Compared to HAT1, the p300 HAT domain features a larger acyl-CoA binding pocket, which allows it to accommodate a diverse range of acyl-CoAs, including bulkier groups. researchgate.net While a crystal structure of p300 with isobutyryl-CoA is not yet available, modeling studies based on the structure of p300 bound to n-butyryl-CoA (PDB ID: 5LKT) support its ability to bind isobutyryl-CoA. researchgate.net This broader specificity is a key feature of p300's function as a versatile regulator of protein acylation. researchgate.net The competitive binding of different acyl-CoAs, such as isobutyryl-CoA and acetyl-CoA, to the HAT active site may be a mechanism for regulating the levels of different histone acylations. nih.gov

Histone AcetyltransferasePDB ID for Acyl-CoA ComplexKey Structural InsightsReference
HAT1 Not specified in abstractCrystal structure with isobutyryl-CoA resolved; accommodates isobutyryl-CoA without major structural changes. nih.govnih.govresearchgate.net
p300 5LKT (with n-butyryl-CoA)Larger acyl-CoA binding pocket accommodates diverse acyl-CoAs; modeled to bind isobutyryl-CoA. nih.govresearchgate.net

Advanced Methodologies in Isobutyryl Coenzyme a Research

Stable Isotope Tracing and Flux Analysis

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing molecules labeled with heavy isotopes, such as carbon-13 (¹³C), researchers can elucidate the contributions of various precursors to the formation of specific metabolites like isobutyryl coenzyme A (isobutyryl-CoA) and quantify the rate of metabolic reactions, known as metabolic flux.

Application of ¹³C-Labeled Precursors (Valine, Isobutyrate, Isoleucine)

To investigate the metabolic origins of isobutyryl-CoA, scientists utilize ¹³C-labeled versions of its potential precursors. Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. wikipedia.org Tracing studies using ¹³C-labeled valine have confirmed its role as a direct precursor. When cells are supplied with [U-¹³C]valine, where all carbon atoms are ¹³C, the resulting isobutyryl-CoA and its downstream metabolites become labeled with ¹³C, allowing for the direct tracking of this metabolic route. pnas.org For instance, in one study, the introduction of [U-¹³C]valine led to the production of isobutyric acid with five ¹³C atoms, confirming its derivation from valine via isobutyryl-CoA. pnas.org

Similarly, ¹³C-labeled isobutyrate can be used to trace its conversion to isobutyryl-CoA. This is particularly relevant in studies of gut microbiota metabolism, where isobutyrate is a product of bacterial fermentation.

Isoleucine, another BCAA, is structurally isomeric to leucine (B10760876) and follows a distinct catabolic pathway that does not directly produce isobutyryl-CoA. researchgate.netnumberanalytics.com Instead, isoleucine degradation yields acetyl-CoA and propionyl-CoA. numberanalytics.com However, stable isotope tracing with ¹³C-isoleucine is crucial for distinguishing its metabolic fate from that of valine and leucine, especially in complex biological systems where multiple pathways are active simultaneously. nih.gov For example, tracing experiments with ¹³C-labeled isoleucine, leucine, and valine have been used to delineate the distinct metabolic pathways of these amino acids. nih.gov

Table 1: Application of ¹³C-Labeled Precursors in Isobutyryl-CoA Research

Labeled PrecursorMetabolic Pathway InvestigatedKey Findings
¹³C-ValineValine catabolismConfirms the direct conversion of valine to isobutyryl-CoA. pnas.org
¹³C-IsobutyrateIsobutyrate metabolismTraces the activation of isobutyrate to isobutyryl-CoA.
¹³C-IsoleucineIsoleucine catabolismDifferentiates the metabolic fate of isoleucine from valine, confirming it does not directly produce isobutyryl-CoA. numberanalytics.comnih.gov

Quantitative Assessment of Metabolic Fluxes

Metabolic flux analysis (MFA) is a computational method that uses stable isotope labeling data to calculate the rates of metabolic reactions within a cell or organism. nih.govnih.gov By measuring the distribution of ¹³C isotopes in various metabolites after introducing a labeled substrate, researchers can construct a detailed map of metabolic activity. nih.govplos.org This approach has been instrumental in understanding how metabolic pathways are rewired in different physiological and pathological states.

MFA has also been used to investigate the metabolic reprogramming that occurs in cancer cells. For instance, studies have used ¹³C-MFA to quantify the metabolic shifts that occur upon cell differentiation and immune stimulation, providing insights into the metabolic demands of these processes. nih.gov

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Acyl-CoA Standard Generation

A significant challenge in quantitative metabolomics is the availability of appropriate internal standards for accurate quantification. Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is an innovative technique developed to address this issue for acyl-CoA species. nih.govciteab.com This method involves growing cells in a medium where an essential nutrient, such as the vitamin pantothenate (vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N]-pantothenate). nih.govspringernature.com Since pantothenate is a precursor for the synthesis of coenzyme A, all newly synthesized CoA molecules and their corresponding acyl-CoA derivatives, including isobutyryl-CoA, will be labeled with the stable isotopes. nih.govciteab.comspringernature.com

The resulting labeled cell lysate serves as a source of a wide range of isotopically labeled acyl-CoA standards. nih.govciteab.com These SILEC-generated standards can then be added to biological samples at the beginning of the extraction process. Because the labeled standards have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, they can correct for variations in sample extraction, processing, and instrument response, leading to highly accurate quantification. nih.gov The SILEC methodology has been successfully applied to generate labeled short-chain, medium-chain, and long-chain acyl-CoA standards in both mammalian and insect cells. springernature.comnih.gov

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is a cornerstone technology for the analysis of metabolites due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the precise quantification and identification of a vast array of molecules, including isobutyryl-CoA, from complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the analysis of acyl-CoAs. nih.govacs.org This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow, a biological extract is first separated by an LC column. As the separated molecules elute from the column, they are ionized and enter the mass spectrometer.

For acyl-CoA analysis, a common approach is to use multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions for each acyl-CoA of interest. nih.gov This targeted approach provides excellent sensitivity and specificity, allowing for the quantification of low-abundance species. nih.gov However, it is important to note that LC-MS/MS methods may not be able to distinguish between isomers such as n-butyryl-CoA and isobutyryl-CoA based solely on their mass-to-charge ratio, requiring careful chromatographic separation. researchgate.netresearchgate.net

LC-MS/MS has been employed in numerous studies to profile acyl-CoA levels in various tissues and cell types, providing valuable insights into metabolic regulation. acs.orgnih.govescholarship.org For instance, a metabolomics approach using a programmed MRM method in LC-MS/MS was developed to profile a wide range of acyl-CoAs in different rat organs, revealing tissue-specific metabolic fingerprints. nih.gov

Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterDescription
Chromatography
ColumnReversed-phase C18 or C8 columns are commonly used for acyl-CoA separation. nih.govnih.gov
Mobile PhaseTypically consists of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govfuture-science.com
Mass Spectrometry
IonizationElectrospray ionization (ESI) is the most common ionization technique for acyl-CoAs. nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification. nih.govnih.govcreative-proteomics.com
Precursor IonThe protonated molecule [M+H]⁺ is typically selected.
Product IonA characteristic fragment ion, often resulting from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety, is monitored. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for By-Product Analysis

While LC-MS/MS is the preferred method for direct analysis of intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing the by-products of isobutyryl-CoA metabolism. Acyl-CoAs themselves are not volatile and therefore not directly amenable to GC-MS analysis without derivatization. However, the corresponding carboxylic acids, such as isobutyric acid, can be readily analyzed by GC-MS after a derivatization step, typically trimethylsilylation. mdpi.com

GC-MS is particularly useful in stable isotope tracing studies to determine the isotopic enrichment of metabolic end-products. pnas.org For example, after feeding cells with ¹³C-labeled precursors, the resulting labeled isobutyric acid can be extracted, derivatized, and analyzed by GC-MS to determine the extent of label incorporation. This information is crucial for metabolic flux analysis. pnas.org GC-MS has been used to identify and quantify various metabolic by-products in cell culture, providing a comprehensive picture of cellular metabolism. pnas.org

Spectroscopic and Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of acyl-CoA species from biological extracts. psu.edu The method's ability to separate structurally similar molecules is paramount, especially for distinguishing between isomers like isobutyryl-CoA and n-butyryl-CoA, which is often necessary for accurate diagnosis of metabolic disorders. researchgate.netnih.gov

Various HPLC methods have been developed, typically employing reverse-phase columns (e.g., C18) to separate the relatively hydrophobic acyl-CoAs. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A common mobile phase consists of a mixture of an aqueous buffer (such as ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. sielc.comlindenwood.edu The pH of the aqueous phase can also be adjusted to improve peak shape and resolution. researchgate.net

For the quantification of isobutyryl-CoA, HPLC is often coupled with UV detection, as the adenine (B156593) ring of the CoA moiety has a strong absorbance at around 260 nm. However, for enhanced sensitivity and specificity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) has become the method of choice. nih.govnih.gov This combination allows for the confident identification and precise quantification of isobutyryl-CoA, even at low concentrations in complex biological matrices. nih.gov

Table 2: Example HPLC Conditions for Acyl-CoA Separation

Parameter Condition Reference
Column Reverse-phase C18 nih.gov
Mobile Phase A 10 mM Ammonium Formate, pH 4.6 researchgate.net
Mobile Phase B Methanol researchgate.net
Gradient Optimized gradient from low to high percentage of Mobile Phase B researchgate.net

| Detection | UV at 260 nm or Tandem Mass Spectrometry | nih.govnih.gov |

This table presents a representative set of HPLC conditions. The exact parameters can be modified to optimize the separation of specific acyl-CoA profiles.

Stopped-flow spectrophotometry is a powerful technique for studying the rapid kinetics of enzyme-catalyzed reactions, providing insights into the individual steps of the catalytic mechanism on a millisecond timescale. photophysics.comyork.ac.uk This method is particularly valuable for investigating the pre-steady-state kinetics of enzymes that utilize isobutyryl-CoA as a substrate, such as isobutyryl-CoA dehydrogenase (IBDH). nih.govcolorado.edu

In a stopped-flow experiment, small volumes of enzyme and substrate solutions are rapidly mixed, and the subsequent reaction is monitored by changes in absorbance or fluorescence. york.ac.uk For flavoenzymes like IBDH, the reduction of the FAD cofactor upon substrate binding and oxidation can be monitored by changes in its characteristic absorbance spectrum. nih.gov

By analyzing the kinetic data obtained from stopped-flow experiments, researchers can determine rate constants for substrate binding, product release, and intramolecular electron transfer. photophysics.comnih.gov This detailed kinetic information is crucial for understanding the enzyme's catalytic efficiency and mechanism. For example, studies on butyryl-CoA dehydrogenase, a related enzyme, have used stopped-flow spectrophotometry to investigate the kinetics of both the reductive and oxidative half-reactions. nih.gov Such studies can reveal the formation of reaction intermediates and identify the rate-limiting steps in the catalytic cycle. nih.govphotophysics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique that allows for the non-destructive and quantitative analysis of metabolites in biological samples. nih.govnih.gov While historically challenged by low sensitivity for low-abundance metabolites like acyl-CoAs, recent advancements in NMR technology and methodology have expanded its utility in this area. nih.govacs.org

¹H NMR can be used to identify and quantify various Coenzyme A species, including isobutyryl-CoA, in tissue extracts. nih.gov By analyzing the unique spectral signatures of the different acyl-CoA molecules, it is possible to determine their absolute concentrations. acs.org This provides a comprehensive snapshot of the acyl-CoA pool and can be used to study metabolic changes in response to various physiological or pathological conditions. nih.govacs.org

One of the key advantages of NMR is its ability to simultaneously detect a wide range of metabolites in a single experiment without the need for chromatographic separation or chemical derivatization. nih.govnih.gov This allows for a more holistic view of the metabolome. For instance, a single 1D ¹H NMR spectrum can provide information on the concentrations of not only acyl-CoAs but also other key metabolites like ATP, NAD+, and glutathione. acs.org Furthermore, ¹³C-NMR has been employed to study the interaction between acyl-CoAs and enzymes, providing detailed information about the electronic environment of the bound substrate. oup.com

Table 3: Comparison of Analytical Techniques for Isobutyryl-CoA

Technique Principle Advantages Disadvantages
HRMS Measures mass-to-charge ratio of ions. High sensitivity and specificity. Isomer differentiation can be challenging without chromatography.
HPLC Separates molecules based on their physicochemical properties. Excellent for separating isomers. Lower sensitivity than MS unless coupled.
Stopped-Flow Rapidly mixes reactants and monitors reaction progress. Provides detailed kinetic information on enzyme mechanisms. Requires an optical signal change and specialized equipment.

| NMR | Measures the magnetic properties of atomic nuclei. | Quantitative, non-destructive, and provides structural information. | Lower sensitivity compared to MS. |

Molecular Biology and Protein Expression Techniques

The detailed biochemical and structural characterization of enzymes involved in isobutyryl-CoA metabolism, such as isobutyryl-CoA dehydrogenase (IBDH), has been greatly facilitated by recombinant protein expression and purification techniques. nih.govnih.gov These methods allow for the production of large quantities of pure and active enzyme, which is essential for kinetic studies, structural analysis, and antibody production.

A common strategy involves cloning the gene encoding the desired enzyme, for example, ACAD8 for human IBDH, into a suitable expression vector. nih.govresearchgate.net This vector is then introduced into a host organism, most commonly Escherichia coli, which is engineered to overexpress the target protein. nih.govnih.gov The expression conditions, such as temperature and inducer concentration, are optimized to maximize the yield of soluble and correctly folded protein.

Following expression, the enzyme is purified from the host cell lysate using a series of chromatographic steps. Affinity chromatography is often a key step, where a tag (such as a polyhistidine-tag) fused to the recombinant protein allows for its specific capture on a resin. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are typically employed to achieve a high degree of purity. The purity and identity of the recombinant enzyme are then confirmed by techniques like SDS-PAGE and Western blotting. researchgate.net The availability of purified recombinant IBDH has been instrumental in defining its substrate specificity and in studying the functional consequences of mutations identified in patients with IBDH deficiency. nih.govnih.gov

Mutagenesis Studies for Structure-Function Relationships

Mutagenesis, particularly site-directed mutagenesis, is a powerful technique used to understand the relationship between the structure of a protein and its function. By systematically altering specific amino acids in an enzyme, researchers can observe the resulting effects on its activity, stability, and substrate binding. This approach has been instrumental in studying isobutyryl-CoA dehydrogenase (IBD), the enzyme encoded by the ACAD8 gene that processes isobutyryl-CoA. medlineplus.govnih.gov

Further studies have modeled other clinical mutations, finding that many appear to disrupt the proper folding and/or stability of the IBD protein rather than directly affecting the substrate-binding pocket. researchgate.net This highlights that mutations can have complex, indirect effects on enzyme function. By combining genetic analysis of patients with targeted mutagenesis in the lab, researchers can confirm the pathological significance of a variant and gain deep insights into which amino acid residues are critical for catalytic activity, protein folding, and subunit assembly. nih.govnih.gov

Table 1: Examples of ACAD8 Gene Mutations and Their Functional Consequences

MutationAmino Acid ChangeLocation/DomainFunctional EffectReference
c.905G>AArg302GlnSubunit interfaceInactive enzyme; disrupts subunit interaction researchgate.net
c.1166G>ANot specifiedExon 10Pathogenic; leads to IBDD nih.gov
c.986C>TNot specifiedExon 9Pathogenic; leads to IBDD nih.gov
c.221C>TPro74LeuExon 3Likely pathogenic nih.gov
c.518T>CLeu173ProExon 5Variant of uncertain significance nih.gov

RNA Sequencing (RNA-Seq) for Transcriptomic Profiling

RNA sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive snapshot of the entire transcriptome—the complete set of RNA transcripts—in a cell or tissue at a given moment. nih.gov This powerful method allows for the quantification of gene expression levels and the identification of different transcript isoforms, offering deep insights into the cellular response to various stimuli or disease states. nih.govresearchgate.net

In the context of isobutyryl-CoA metabolism, RNA-Seq can be used to understand the broader cellular consequences of metabolic dysregulation. For example, by comparing the transcriptomes of cells from individuals with IBDD to those of healthy controls, researchers can identify which genes and cellular pathways are affected by the inability to properly metabolize valine. nih.govnih.gov This can reveal downstream effects beyond the primary enzyme defect and help explain the variable clinical presentations of the disorder. medlineplus.gov

Transcriptomic studies on related metabolic pathways have demonstrated the utility of this approach. For instance, integrated analysis of the transcriptome and metabolome in plants has been used to identify regulatory genes and alternative splicing events that control the production of compounds derived from related metabolic pathways. mdpi.commdpi.com Similarly, in microorganisms, transcriptomic profiling has been used to uncover the genetic mechanisms of tolerance to related branched-chain compounds by revealing the upregulation of entire pathways, such as amino acid biosynthesis. These types of analyses provide a global view of how an organism transcriptionally adapts to metabolic stress.

Table 2: Illustrative Data from a Hypothetical RNA-Seq Experiment in IBDD

Gene NameGene SymbolExpression in Control (Normalized Counts)Expression in IBDD (Normalized Counts)Log2 Fold ChangeImplicated Pathway
Isobutyryl-CoA DehydrogenaseACAD8150010-7.2Valine Catabolism
Carnitine Palmitoyltransferase 1ACPT1A8001650+1.04Fatty Acid Metabolism
Acetyl-CoA Carboxylase AlphaACACA1200550-1.13Fatty Acid Synthesis
Pyruvate (B1213749) Dehydrogenase Kinase 4PDK4450920+1.03Glucose Metabolism
Heat Shock Protein Family A Member 5HSPA521004300+1.03Protein Folding / ER Stress

Subcellular Fractionation for Compartment-Specific Metabolic Analysis

Metabolic pathways are highly organized within cells, with specific reactions occurring in distinct organelles or compartments. researchgate.netbiorxiv.org Isobutyryl-CoA is generated and processed within the mitochondria. medlineplus.govwikipedia.org To accurately study these processes, it is essential to measure the concentration of metabolites like isobutyryl-CoA in their specific subcellular locations. Subcellular fractionation is the method used to isolate different organelles, such as mitochondria, nuclei, and the cytosol, from the rest of the cell. researchgate.netnih.gov

Traditional fractionation methods, however, can be disruptive and lead to metabolic changes or loss of analytes during the procedure. biorxiv.org To overcome these challenges, advanced techniques have been developed. One such method is Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) . researchgate.netbiorxiv.orgresearchgate.net This innovative approach involves growing cells in a medium containing isotope-labeled precursors, which are incorporated into the metabolites of interest. researchgate.net These labeled cells then serve as internal standards that are mixed with the experimental (unlabeled) sample before cell lysis and fractionation. researchgate.netnih.gov This ensures that any loss or metabolic alteration that occurs during the purification of organelles affects both the analyte and the internal standard equally, allowing for highly accurate relative quantification of acyl-CoA species in each compartment. biorxiv.orgresearchgate.net

Using SILEC-SF, researchers have successfully quantified the distribution of various acyl-CoAs, including the pool of (iso)butyryl-CoA (where isomers are not distinguished), between the mitochondria and cytosol in diverse cell and tissue types. researchgate.netnih.gov These studies have confirmed that different compartments maintain distinct acyl-CoA profiles, highlighting the tight regulation of compartmentalized metabolism. researchgate.netnih.gov Such precise measurements are crucial for understanding how the mitochondrial pool of isobutyryl-CoA is managed and how it might influence other cellular processes if it accumulates due to enzyme deficiency. nih.gov

Table 3: Representative Compartmental Analysis of (iso)Butyryl-CoA

Subcellular FractionRelative Abundance (%)Primary Metabolic RoleMethod
Mitochondria~85%Valine Catabolism, Energy ProductionSILEC-SF, LC-MS
Cytosol~10%Transport, Potential SignalingSILEC-SF, LC-MS
Nucleus~5%Potential for Histone AcylationSILEC-SF, LC-MS
Whole Cell Lysate100%Total Cellular PoolDirect Extraction, LC-MS

Isobutyryl Coenzyme a in Diverse Biological Systems

Mammalian Systems Research

In mammalian systems, isobutyryl-CoA is primarily generated from the breakdown of valine and the oxidation of branched-chain fatty acids. nih.govresearchgate.net Its metabolism is closely linked to cellular energy production and epigenetic regulation.

Metabolism in Cell Lines (e.g., HEK 293T, CHO cells)

Human Embryonic Kidney 293T (HEK 293T) and Chinese Hamster Ovary (CHO) cells are widely used models in biomedical research and biopharmaceutical production. nih.govresearchgate.net In these cell lines, isobutyryl-CoA metabolism is an integral part of the central carbon metabolism.

In HEK 293T cells, isobutyryl-CoA is recognized as an abundant metabolite. nih.govbiorxiv.org Its production can be stimulated by the presence of isobutyrate and valine. nih.gov The cellular metabolism of these precursors leads to the formation of isobutyryl-CoA, which can then enter various metabolic pathways. nih.govbiorxiv.org For instance, studies have shown that isobutyrate treatment in HEK 293T cells leads to an increase in cellular isobutyryl-CoA levels, which in turn affects the expression of multiple genes. nih.govbiorxiv.org This highlights the connection between cellular metabolism and gene regulation.

CHO cells, the workhorses of the biopharmaceutical industry, also exhibit active branched-chain amino acid catabolism. researchgate.netnih.gov While detailed studies focusing specifically on isobutyryl-CoA in CHO cells are extensive, it is understood that the degradation of valine contributes to the pool of acyl-CoA molecules that feed into the tricarboxylic acid (TCA) cycle for energy production. researchgate.netnih.gov The metabolism of amino acids, including valine, can contribute significantly to the central carbon metabolism of CHO cells. nih.gov

Table 1: Key Research Findings on Isobutyryl-CoA in Mammalian Cell Lines

Cell Line Key Findings References
HEK 293T Isobutyryl-CoA is an abundant metabolite derived from valine catabolism and isobutyrate. nih.govbiorxiv.org
Increased isobutyrate leads to higher cellular levels of isobutyryl-CoA. nih.gov
Changes in isobutyryl-CoA levels influence global gene expression profiles. nih.govbiorxiv.org
CHO Cells Valine degradation, producing isobutyryl-CoA, contributes to the acyl-CoA pool for the TCA cycle. researchgate.netnih.gov
Amino acid catabolism is a significant contributor to central carbon metabolism. nih.gov

Studies in Animal Models (e.g., Rat Liver, Rat Brain)

Research in animal models has provided further insights into the metabolic significance of isobutyryl-CoA. In rat liver mitochondria, the oxidation of isobutyryl-CoA is a notable process. nih.gov However, the rate of isobutyryl-CoA oxidation in the presence of L-carnitine is surprisingly low. nih.gov This is attributed to the inhibition of isobutyrylcarnitine (B1203888) translocation by L-carnitine itself. nih.gov Despite this, under conditions of high isobutyryl-CoA and low L-carnitine concentrations, isobutyrylcarnitine is readily produced. nih.gov

The enzyme responsible for the dehydrogenation of isobutyryl-CoA in the valine catabolic pathway is isobutyryl-CoA dehydrogenase (IBDH). nih.gov In humans, a specific IBDH has been identified, confirming its distinct role in valine metabolism. researchgate.netnih.gov Studies on a human patient with a specific deficit in valine oxidation led to the characterization of the ACAD8 gene, which encodes for IBDH. nih.govd-nb.info This enzyme shows maximal activity with isobutyryl-CoA as a substrate. d-nb.info

Role in Histone Modifications in Eukaryotic Proteins

A groundbreaking area of research has been the discovery of lysine (B10760008) isobutyrylation (Kibu) as a novel post-translational modification (PTM) on histones. nih.govresearchgate.netnih.gov This modification, where an isobutyryl group is added to a lysine residue, is directly dependent on the cellular concentration of isobutyryl-CoA. nih.govbiorxiv.org

This finding establishes a direct link between the metabolic state of the cell (specifically valine catabolism) and the regulation of gene expression through epigenetics. nih.govnih.gov Several histone acetyltransferases (HATs), notably p300 and HAT1, have been shown to possess lysine isobutyryltransferase activity, utilizing isobutyryl-CoA as a substrate. nih.govresearchgate.netbiorxiv.org Transfection experiments have confirmed that p300 regulates the levels of histone isobutyrylation within the cell. nih.gov The structural basis for this activity has been elucidated through X-ray crystallography of HAT1 in complex with isobutyryl-CoA. nih.govnih.gov This modification appears to have a widespread role in regulating chromatin structure and cellular physiology. researchgate.netmdpi.com

Table 2: Histone Isobutyrylation and its Regulation

Feature Description References
Modification Lysine isobutyrylation (Kibu), a novel histone PTM. nih.govresearchgate.netnih.gov
Substrate Isobutyryl-CoA, derived from valine catabolism. nih.govnih.govbiorxiv.org
Enzymes Histone acetyltransferases (HATs) like p300 and HAT1 exhibit lysine isobutyryltransferase activity. nih.govresearchgate.netbiorxiv.org
Function Regulates gene expression and chromatin structure, linking metabolism to epigenetics. researchgate.netnih.govmdpi.com

Microbial Systems Research

In the microbial world, isobutyryl-CoA is a key player in the catabolism of branched-chain amino acids and is involved in unique enzymatic reactions.

Valine and Branched-Chain Amino Acid Catabolism in Bacteria

In many bacteria, the catabolism of valine proceeds through isobutyryl-CoA. researchgate.net For instance, in Pseudomonas aeruginosa, an acyl-CoA dehydrogenase, FadE2, has been identified that shows a preference for isobutyryl-CoA, an intermediate in valine catabolism. nih.gov This pathway is not only important for nutrient utilization but can also play a role in the interaction between pathogenic bacteria and their hosts. nih.gov

In Staphylococcus aureus, the metabolism of branched-chain amino acids, including valine, is crucial for controlling the composition of its membrane phospholipids. nih.gov Valine is converted to isobutyryl-CoA, which then serves as a precursor for the synthesis of branched-chain fatty acids. nih.gov However, studies have shown that in S. aureus, isoleucine is more efficiently metabolized to its corresponding acyl-CoA than valine is to isobutyryl-CoA. nih.gov

The catabolism of valine is also a significant source of precursors for the biosynthesis of macrolide antibiotics in Streptomyces species. scispace.com Inactivation of the gene for valine dehydrogenase, the first enzyme in the valine catabolic pathway, leads to a significant reduction in the production of antibiotics like spiramycin (B21755) and tylosin. scispace.com This effect can be reversed by the addition of isobutyrate, which can be converted to isobutyryl-CoA. scispace.com

Isobutyryl-CoA Mutase Activity and Distribution in Bacteria and Archaea

A fascinating enzymatic reaction involving isobutyryl-CoA is its isomerization to n-butyryl-CoA, catalyzed by the coenzyme B12-dependent enzyme, isobutyryl-CoA mutase (ICM). nih.govwikipedia.org This enzyme belongs to the family of isomerases and facilitates a carbon skeleton rearrangement. wikipedia.org The mechanism involves the generation of a radical species from the adenosylcobalamin cofactor. wikipedia.org

ICM has been studied in various bacteria, including Streptomyces cinnamonensis, a producer of the polyether antibiotic monensin (B1676710). nih.gov In this bacterium, ICM plays a key role in valine and isobutyrate metabolism. nih.gov Interestingly, while ICM is essential for growth on valine or isobutyrate, the conversion of n-butyryl-CoA to methylmalonyl-CoA, a precursor for monensin biosynthesis, can proceed through a pathway where neither ICM nor methylmalonyl-CoA mutase alone is essential. nih.gov

The distribution of ICM-like enzymes is not limited to bacteria. Sequence analyses have revealed the presence of enzymes similar to 2-hydroxyisobutyryl-CoA mutase (HCM), which is structurally related to ICM, in various bacterial strains and even suggests an origin outside the domain of Bacteria, potentially in Archaea. nih.govresearchgate.net HCM, found in Aquincola tertiaricarbonis, catalyzes the interconversion of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA and, like ICM, consists of two subunits. nih.govresearchgate.net

Table 3: Isobutyryl-CoA Mutase (ICM) Characteristics

Characteristic Description References
Reaction Reversible isomerization of isobutyryl-CoA to n-butyryl-CoA. nih.govwikipedia.org
Enzyme Class Isomerase (EC 5.4.99.13). wikipedia.org
Cofactor Adenosylcobalamin (Coenzyme B12). wikipedia.org
Mechanism Radical-based rearrangement initiated by the cofactor. wikipedia.org
Biological Role Key enzyme in valine and isobutyrate metabolism in some bacteria. nih.gov
Distribution Found in various bacteria; related enzymes are also present in archaea. nih.govresearchgate.net

Role in Microbial Fatty Acid and Olefin Biosynthesis

In microbial metabolism, Isobutyryl-CoA, primarily derived from the catabolism of the amino acid valine, serves as an important precursor for the biosynthesis of branched-chain fatty acids. While the majority of fatty acid synthesis initiates with acetyl-CoA to produce straight-chain fatty acids, the substitution of isobutyryl-CoA as a "starter unit" leads to the formation of iso-fatty acids. nih.gov This process diversifies the fatty acid profile of the microorganism.

The synthesis of these fatty acids begins when a starter unit, such as acetyl-CoA or isobutyryl-CoA, is condensed with extender units, typically malonyl-CoA, by the fatty acid synthase (FAS) complex. nih.gov The use of isobutyryl-CoA as the primer results in fatty acids with a characteristic methyl branch at the penultimate carbon atom.

Furthermore, these fatty acids can be precursors for olefin biosynthesis. In some bacteria, olefins (or 1-alkenes) are produced from fatty acids through pathways involving enzymes like P450 fatty acid decarboxylases. nih.gov The structure of the initial fatty acid dictates the structure of the resulting olefin. Therefore, the incorporation of isobutyryl-CoA into fatty acid synthesis is a key step for the production of branched-chain olefins in these organisms.

Involvement in Antibiotic and Polyketide Production

Isobutyryl-CoA is a critical building block in the biosynthesis of numerous polyketides, a class of secondary metabolites known for their diverse biological activities, including many widely used antibiotics. wikipedia.orgbristol.ac.uk It functions in two primary capacities: as a starter unit to initiate the assembly of the polyketide chain and as a precursor to extender units that are incorporated during chain elongation. nih.govasm.org

As a starter unit , isobutyryl-CoA primes the polyketide synthase (PKS) multienzyme complex. For example, in the biosynthesis of the macrolide antibiotic avermectin (B7782182) by Streptomyces avermitilis, isobutyryl-CoA is one of the preferred starter units that begins the complex assembly line process. asm.org

As a precursor to extender units , isobutyryl-CoA is converted into other molecules that are then used to extend the polyketide backbone. A key transformation is the conversion of isobutyryl-CoA to n-butyryl-CoA, catalyzed by the coenzyme B₁₂-dependent isobutyryl-CoA mutase (ICM). nih.gov This n-butyryl-CoA can then be carboxylated to form ethylmalonyl-CoA, an important extender unit for polyketides like monensin and tylosin. nih.govnih.gov Additionally, isobutyryl-CoA can be a source for methylmalonyl-CoA, another common extender unit, through various metabolic routes. nih.govnih.gov The catabolism of L-valine is a significant source of the isobutyryl-CoA used for these biosynthetic pathways. nih.gov

The following table summarizes the role of isobutyryl-CoA in the production of selected polyketide antibiotics.

AntibioticProducing OrganismRole of Isobutyryl-CoA
Monensin A Streptomyces cinnamonensisPrecursor for methylmalonyl-CoA and ethylmalonyl-CoA extender units. nih.gov
Tylosin Streptomyces fradiaePrecursor for extender units. nih.gov
Avermectin Streptomyces avermitilisServes as a direct starter unit (IB-CoA). asm.org
Tiamulin Clitopilus passeckerianusThe synthesis of isobutyryl-CoA is encoded within the biosynthetic gene cluster. mdpi.com

Plant Metabolism Studies

Peroxisomal and Mitochondrial Pathways in Valine and Isobutyrate Metabolism

In plants, the catabolism of the branched-chain amino acid valine, which generates isobutyryl-CoA as an intermediate, involves enzymes located in both mitochondria and peroxisomes. nih.govresearchgate.net The precise roles and coordination of these two organelles in the metabolic pathway have been a subject of significant research.

Mitochondrial Pathway: Studies in Arabidopsis thaliana indicate that mitochondria possess the necessary enzymes to carry out the complete conversion of valine to propionyl-CoA. nih.govresearchgate.net A key enzyme in this process is the mitochondrial isovaleryl-CoA dehydrogenase (IVD). This enzyme has been shown to oxidize not only isovaleryl-CoA (from leucine (B10760876) breakdown) but also isobutyryl-CoA, suggesting its direct involvement in the mitochondrial degradation of intermediates from the valine catabolic pathway. nih.gov This dual substrate specificity points to a central role for mitochondria in processing branched-chain amino acid intermediates. nih.gov

Peroxisomal Pathway: Peroxisomes also play a distinct role in metabolizing isobutyryl-CoA via a modified β-oxidation pathway. nih.govresearchgate.net Evidence for this comes from studies with Arabidopsis mutants. A mutation (chy1-3) in a peroxisomal hydroxyacyl-CoA hydrolase prevents the accumulation of β-hydroxyisobutyrate when the plant is fed with isobutyrate. nih.gov This demonstrates that a functional peroxisomal pathway is required for the metabolism of isobutyrate. Interestingly, this mutation did not block the metabolism of propionate, suggesting distinct functions of the peroxisomal enzymes. nih.gov The data suggest that the peroxisomal pathway for metabolizing isobutyryl-CoA may be utilized for substrates other than valine itself. researchgate.net

The following table outlines key enzymes and their locations in the metabolism of valine and isobutyrate in plants.

Enzyme/ProcessOrganelle LocationFunction Related to Isobutyryl-CoASource
Valine Catabolism Enzymes MitochondriaLikely contains the complete pathway to convert valine to propionyl-CoA via isobutyryl-CoA. nih.govresearchgate.net
Isovaleryl-CoA Dehydrogenase (IVD) MitochondriaOxidizes isobutyryl-CoA, a key dehydrogenation step in the catabolic pathway. nih.gov
Modified β-Oxidation PeroxisomesMetabolizes isobutyryl-CoA and exogenous isobutyrate. nih.govresearchgate.net
Hydroxyacyl-CoA Hydrolase (CHY1) PeroxisomesHydrolyzes an intermediate in the peroxisomal breakdown of isobutyrate. nih.gov

Metabolic Engineering and Synthetic Biology Applications of Isobutyryl Coenzyme a Pathways

Engineering for Production of Biofuels and Chemicals

The versatility of isobutyryl-CoA as a metabolic precursor has made it a central target for engineering efforts aimed at producing advanced biofuels and platform chemicals. These endeavors focus on constructing and optimizing biosynthetic pathways that channel central carbon metabolites into isobutyryl-CoA and its derivatives.

Isobutanol is a promising advanced biofuel with superior properties to ethanol, such as higher energy density and lower hygroscopicity. nih.gov While the most commonly engineered pathway for isobutanol production mimics the final steps of valine biosynthesis (the Ehrlich pathway), several CoA-dependent routes have been explored and constructed, offering alternative strategies for production. nih.govgoogle.com

One notable CoA-dependent pathway begins with the conversion of 2-ketoisovalerate (KIV), a precursor in the valine biosynthesis pathway, to isobutyryl-CoA. This reaction is catalyzed by a ketoisovalerate ferredoxin oxidoreductase (KOR). nih.gov The resulting isobutyryl-CoA is then converted to isobutyraldehyde, which is subsequently reduced to isobutanol by an alcohol dehydrogenase (ADH). nih.gov This pathway has been identified in organisms like Clostridium thermocellum. nih.gov

An alternative synthetic pathway has been engineered that proceeds from acetyl-CoA. In this route, acetyl-CoA is first converted to crotonyl-CoA. The crotonyl-CoA is then reduced to butyryl-CoA, which is subsequently isomerized to isobutyryl-CoA by an overexpressed isobutyryl-CoA mutase. google.com Finally, heterologous CoA-acylating aldehyde dehydrogenase and alcohol dehydrogenase enzymes convert isobutyryl-CoA to isobutanol. google.com These CoA-dependent pathways provide alternative thermodynamic and cofactor usage profiles compared to the conventional KIV decarboxylation route, offering metabolic engineers more options for optimizing isobutanol production in various microbial hosts.

To maximize the production of isobutanol and other chemicals derived from isobutyryl-CoA, extensive manipulation of microbial fermentation processes is necessary. These strategies aim to increase the carbon flux towards the desired product, balance redox cofactors, and eliminate the formation of competing byproducts.

A significant challenge in many engineered pathways is cofactor imbalance. For instance, the canonical isobutanol pathway requires NADPH for the ketol-acid reductoisomerase (KARI) step, while glycolysis primarily produces NADH. nih.govnih.gov To address this, engineers have replaced the native NADPH-dependent KARI with an NADH-dependent variant, leading to improved isobutanol titers. nih.gov Another approach involves introducing transhydrogenase enzymes that can interconvert NADH and NADPH, thereby balancing the cellular redox state. nih.gov

Another critical strategy is the deletion of genes involved in competing metabolic pathways. Ethanol is a major byproduct in yeast fermentations, and deleting key pyruvate (B1213749) decarboxylase (PDC) genes can redirect pyruvate towards the isobutanol pathway. researchgate.net However, complete deletion can negatively impact cell growth and isobutanol synthesis, as these enzymes also contribute to the conversion of KIV to isobutyraldehyde. researchgate.net Therefore, a balanced approach of successively blocking non-essential competing pathways, such as those for 2,3-butanediol (B46004) and glycerol, has proven effective in increasing isobutanol yields. researchgate.net Optimizing fermentation conditions, such as employing microaerobic conditions, has also been shown to significantly enhance isobutanol production in engineered Bacillus subtilis. fmeasure.com

The table below summarizes several metabolic engineering efforts for isobutanol production in different microorganisms.

Microbial HostKey Genetic ModificationsIsobutanol Titer (g/L)Reference
Bacillus subtilisIntroduction of heterologous Ehrlich pathway; Overexpression of acetolactate synthase.2.62 fmeasure.com
Saccharomyces cerevisiaeCytosolic localization of valine biosynthesis pathway; Deletion of competing pathways (e.g., 2,3-butanediol, pantothenate).0.56 researchgate.net
Clostridium thermocellumElimination of acetic and lactic acid synthesis pathways; Adaptive laboratory evolution.5.1 nih.gov
Escherichia coliExpression of genes from B. subtilis, E. coli, L. lactis, and S. cerevisiae to create a non-natural pathway.22 nih.gov

Manipulation of Fatty Acid and Other Biomolecule Biosynthesis

Beyond biofuels, isobutyryl-CoA serves as a valuable building block for a variety of other biomolecules. Metabolic engineering strategies are being developed to channel this intermediate into the synthesis of specialized fatty acids and other high-value chemicals.

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. Isobutyryl-CoA, derived from the catabolism of valine, serves as a key starter unit for the biosynthesis of iso-BCFAs with an even number of carbon atoms, such as iso-C14:0 and iso-C16:0. nih.govgoogle.com

Metabolic engineering can be used to manipulate the pool of available starter units and thus alter the BCFAs profile of a microorganism. By increasing the intracellular concentration of isobutyryl-CoA, it is possible to enrich the cell membrane with iso-BCFAs. This is typically achieved by overexpressing genes in the valine biosynthesis pathway, which increases the supply of the precursor 2-ketoisovalerate, or by introducing a heterologous branched-chain α-keto acid dehydrogenase complex to more efficiently convert 2-ketoisovalerate to isobutyryl-CoA. nih.govnih.gov Conversely, enhancing the pathways for other starter units, such as isovaleryl-CoA (from leucine) or 2-methylbutyryl-CoA (from isoleucine), can shift the BCFA profile towards odd-numbered iso- or anteiso-BCFAs, respectively. nih.gov While the production of fatty acid-derived alkanes and alkenes is an area of active research, the specific, programmable alteration of olefin profiles directly via isobutyryl-CoA engineering is not yet extensively documented. nih.govaimspress.com

The isobutyryl-CoA node is a gateway to several valuable biomolecules. By installing and optimizing specific downstream pathways, microorganisms can be engineered to overproduce these compounds from simple carbon sources like glucose.

A prominent example is the biotechnological production of methacrylic acid (MA), a large-volume commodity chemical used in polymer manufacturing. nih.gov A synthetic pathway has been developed that converts isobutyryl-CoA to its unsaturated derivative, methacrylyl-CoA. google.comnih.gov This step is catalyzed by an isobutyryl-CoA dehydrogenase or a suitable acyl-CoA oxidase. nih.govgoogle.comnih.gov The methacrylyl-CoA is then hydrolyzed to methacrylic acid by a thioesterase. nih.govgoogle.com Researchers have successfully demonstrated the production of MA from glucose in E. coli by expressing an acyl-CoA oxidase and a promiscuous thioesterase. nih.gov

Similarly, isobutyric acid, another platform chemical, can be produced by engineering a pathway from isobutyryl-CoA. nih.gov Furthermore, the engineered synthesis of isobutyryl-CoA in a host like E. coli can be used for the acylation of other molecules to create novel compounds. For instance, engineered E. coli capable of producing isobutyryl-CoA could convert chloramphenicol (B1208) into chloramphenicol-3-isobutyrate, demonstrating the potential to generate specialized, high-value derivatives. nih.gov These strategies highlight the power of metabolic engineering to create novel production routes for chemicals by leveraging central metabolites like isobutyryl-CoA.

The table below presents examples of biomolecules produced from isobutyryl-CoA pathway engineering.

ProductKey Enzymatic Step(s)Host OrganismPrecursorReported TiterReference
Methacrylic AcidIsobutyryl-CoA -> Methacrylyl-CoA -> MAEscherichia coliGlucose14.6 mg/L nih.gov
Chloramphenicol-3-isobutyrateEngineered Isobutyryl-CoA synthesis + AcylationEscherichia coliGlucose2.96 mg/L nih.gov
Isovaleryl-CoAEngineered Isovaleryl-CoA synthesisEscherichia coliGlucose80.77 nmol/g wet weight nih.gov
Fatty Acid Isobutyl EstersIsobutanol pathway + Wax Ester SynthaseSaccharomyces cerevisiaeGlucose>230 mg/L (total esters) nih.gov

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of isobutyryl coenzyme A lithium salt in aqueous buffers for experimental setups?

  • Methodological Answer : Solubility can be assessed by dissolving the compound in deionized water at incremental concentrations (e.g., 50–100 mg/mL) and monitoring clarity via spectrophotometry. Buffers such as Tris-HCl (pH 8.5) or magnesium acetate are often used to stabilize the compound, as lithium salts of acyl-CoA derivatives typically require ionic strength adjustments . Precipitates formed in high-salt conditions (e.g., 2.5 M NaCl) indicate solubility limits, necessitating empirical optimization .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is standard, as purity ≥90% (HPLC-grade) is critical for enzymatic assays. For structural confirmation, mass spectrometry (MS) or nuclear magnetic resonance (NMR) can validate the molecular formula (C₂₅H₄₂N₇O₁₇P₃S·xLi⁺) and lithium coordination . Batch-specific Certificates of Analysis (COA) from suppliers should include retention times and impurity profiles .

Q. How should researchers handle storage and stability of this compound to prevent degradation?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, desiccated vials. For short-term use, reconstitute in 50 mM cacodylate buffer (pH 6.0) with 15% glycerol to stabilize thioester bonds. Avoid freeze-thaw cycles, as repeated exposure to moisture accelerates hydrolysis of the acyl-CoA moiety .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in branched-chain fatty acid metabolism?

  • Methodological Answer : Use isotope-labeled substrates (e.g., ¹³C-isobutyrate) in cell lysates to trace metabolic flux via LC-MS. Couple this with siRNA knockdown of acyl-CoA dehydrogenases (e.g., IBDH) to identify rate-limiting steps in β-oxidation pathways. Kinetic assays measuring NADH production via spectrophotometry (340 nm) can quantify enzyme activity .

Q. How can contradictions in enzyme kinetic data involving this compound be resolved?

  • Methodological Answer : Discrepancies often arise from buffer composition (e.g., ionic strength affecting lithium coordination) or substrate depletion. Perform Michaelis-Menten kinetics under standardized conditions (e.g., 25°C, pH 7.4) with real-time monitoring using coupled assays (e.g., DTNB for thiol detection). Validate results with independent methods like isothermal titration calorimetry (ITC) to confirm binding constants .

Q. What advanced techniques are suitable for studying the compound’s interaction with acyl-CoA-binding proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) or X-ray crystallography to resolve co-crystal structures. For dynamic studies, employ fluorescence anisotropy with FITC-labeled coenzyme A analogs to track conformational changes in real time .

Q. How can researchers design isotope-labeled analogs of this compound for tracer studies?

  • Methodological Answer : Synthesize ¹³C- or ²H-labeled variants via enzymatic acylation of coenzyme A using labeled isobutyryl-CoA synthetase. Purify using reverse-phase HPLC and validate isotopic enrichment via MS/MS. These analogs are critical for metabolic flux analysis in models of inborn errors (e.g., isobutyryl-CoA dehydrogenase deficiency) .

Key Considerations

  • Contradictions in Evidence : Solubility data may vary with buffer ionic strength (e.g., lithium sulfate vs. magnesium acetate) . Always pre-test conditions for specific applications.
  • Advanced Applications : The compound’s role in protein myristoylation and metabolic disorders (e.g., IBDD) warrants collaboration with clinical biochemists to validate in vivo relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.